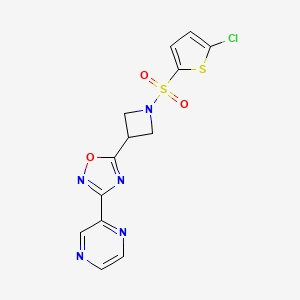

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H10ClN5O3S2 and its molecular weight is 383.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a synthetic compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

- Molecular Formula : C13H10ClN5O3S2

- Molecular Weight : 383.83 g/mol

- CAS Number : 1324205-62-0

These structural components suggest significant interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. A study highlighted that derivatives of oxadiazoles show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound under discussion has not been directly tested in high-throughput assays but is hypothesized to possess similar antimicrobial properties due to its structural analogies with other active oxadiazole derivatives .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(1-(Chlorothiophen)-3-pyrazinyl) | Staphylococcus aureus | 32 µg/mL |

| 5-(1-(Chlorothiophen)-3-pyridinyl) | E. coli | 64 µg/mL |

Anti-inflammatory Activity

The compound's sulfonamide group enhances solubility and may influence its anti-inflammatory effects. In vitro assays have shown that related oxadiazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers. For example, a study reported that certain oxadiazole derivatives demonstrated IC50 values lower than traditional anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| Compound A | 110 | Diclofenac (157) |

| Compound B | 111 | Diclofenac (157) |

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, molecular docking studies indicated strong interactions between oxadiazole derivatives and estrogen receptors, akin to the action of Tamoxifen . The activation of apoptotic pathways was evidenced by increased levels of p53 and caspase-3 in treated MCF-7 cells.

Table 3: Anticancer Activity in Cell Lines

| Compound | Cell Line | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Compound C | MCF-7 (Breast Cancer) | p53 Activation | Apoptosis Induction |

| Compound D | PANC-1 (Pancreatic Cancer) | HDAC Inhibition | Growth Inhibition |

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors involved in disease pathways. It may modulate biological processes by inhibiting enzyme activity or altering receptor signaling pathways. For example, it may inhibit carbonic anhydrases implicated in tumor growth or inflammatory responses .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Study : Dhumal et al. demonstrated that oxadiazole derivatives effectively inhibited Mycobacterium bovis, suggesting a potential role in tuberculosis treatment.

- Anti-inflammatory Research : A series of sulfonamide-containing oxadiazoles were synthesized and evaluated for their anti-inflammatory properties, revealing promising results compared to standard treatments .

- Cytotoxicity Assessment : Cytotoxicity studies on various cancer cell lines indicated that certain derivatives significantly increased cell viability while selectively inducing apoptosis in cancerous cells .

Aplicaciones Científicas De Investigación

Structural Overview

The compound features several notable structural components:

- Azetidine Ring : A four-membered nitrogen-containing ring that may influence biological interactions.

- Oxadiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Sulfonyl Group : Enhances solubility and reactivity, potentially affecting the compound's interaction with biological targets.

Anticancer Activity

Recent studies indicate that derivatives of 1,2,4-oxadiazoles, including the target compound, exhibit potent anticancer activities. For instance, in vitro evaluations have shown significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.25 | Doxorubicin |

| U-937 | 0.30 | Doxorubicin |

The mechanism of action appears to involve the induction of apoptosis through the activation of p53 pathways and caspase cleavage . This suggests a promising avenue for developing new anticancer therapies based on this compound.

Antimicrobial Activity

The oxadiazole scaffold is well-known for its antimicrobial properties. Compounds similar to 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. Studies employing disc diffusion methods have demonstrated good efficacy in many synthesized compounds derived from oxadiazole frameworks .

Materials Science Applications

In addition to its biological applications, this compound's unique electronic and structural properties make it a candidate for materials science applications. The sulfonyl group contributes to enhanced stability and reactivity, which could be beneficial in developing conductive materials or sensors .

Synthesis and Derivative Development

The synthesis of this compound can involve several advanced techniques including microwave-assisted synthesis and green chemistry approaches that enhance yield while minimizing environmental impact . These synthetic pathways can also be leveraged to create derivatives with enhanced biological properties.

Análisis De Reacciones Químicas

Condensation Reactions

The nitrile group and pyridine nitrogen facilitate condensation with nucleophiles:

These reactions often proceed via Knoevenagel condensation or Michael addition pathways, forming intermediates that cyclize under thermal conditions .

Nucleophilic Substitution

The nitrile group undergoes substitution with nitrogen and sulfur nucleophiles:

Substitution at the nitrile group requires polar aprotic solvents (e.g., DMF) to stabilize transition states .

Oxidation and Reduction

The pyridine ring and nitrile group exhibit redox activity:

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | Pyridine-N-oxide derivatives | Enhances solubility in polar media | |

| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | Aminomethylpyridine | Bioactive intermediate |

Propiedades

IUPAC Name |

5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O3S2/c14-10-1-2-11(23-10)24(20,21)19-6-8(7-19)13-17-12(18-22-13)9-5-15-3-4-16-9/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXWTNXHIGGANH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.